molecular formula C13H17N3 B2744496 2-Cyclohexyl-1H-benzoimidazol-5-ylamine CAS No. 51759-51-4

2-Cyclohexyl-1H-benzoimidazol-5-ylamine

Cat. No.: B2744496
CAS No.: 51759-51-4
M. Wt: 215.3
InChI Key: BGKLDGPQFIVCGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexyl-1H-benzoimidazol-5-ylamine is a chemical compound with the molecular formula C13H17N3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Scientific Research Applications

2-Cyclohexyl-1H-benzoimidazol-5-ylamine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents, particularly those with antimicrobial, anticancer, and antiviral activities.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Material Science: It is used in the synthesis of advanced materials such as polymers and nanomaterials.

    Industry: The compound is used in the development of agrochemicals and dyes.

Safety and Hazards

The safety, risk, hazard, and MSDS information for “2-Cyclohexyl-1H-benzoimidazol-5-ylamine” may be available, but specific details are not provided in the sources I have access to .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1H-benzoimidazol-5-ylamine typically involves the condensation of o-phenylenediamine with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1H-benzoimidazol-5-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring system allows the compound to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The compound can also interact with DNA and RNA, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexyl-1H-benzoimidazol-5-ylamine is unique due to its cyclohexyl group, which imparts specific steric and electronic properties. This uniqueness allows it to interact differently with biological targets compared to other benzimidazole derivatives. The cyclohexyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and increasing its bioavailability .

Properties

IUPAC Name

2-cyclohexyl-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h6-9H,1-5,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKLDGPQFIVCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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